![molecular formula C12H14N6O2 B14320685 2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) CAS No. 112667-01-3](/img/structure/B14320685.png)
2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) is a chemical compound known for its unique structure and reactivity It features a diazenediyl group linking two isocyanato-2-methylbutanenitrile moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isocyanato-2-methylbutanenitrile with a diazenediyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols react with the isocyanate groups under mild to moderate conditions, typically at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and related compounds.
Substitution: Ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
科学研究应用
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactive isocyanate groups.
作用机制
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, making the compound useful in cross-linking and polymerization reactions. The diazenediyl linkage provides additional stability and rigidity to the molecular structure, enhancing its performance in various applications.
相似化合物的比较
Similar Compounds
2,2’-[(Z)-1,2-Diazenediyl]bis(2-methylbutanenitrile): A similar compound with a different stereochemistry, which can lead to variations in reactivity and physical properties.
2,2’-Azobis(2-methylbutanenitrile): Another related compound with similar applications but different structural features.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) is unique due to its combination of isocyanate and diazenediyl functionalities. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these groups.
属性
CAS 编号 |
112667-01-3 |
|---|---|
分子式 |
C12H14N6O2 |
分子量 |
274.28 g/mol |
IUPAC 名称 |
2-[(2-cyano-4-isocyanatobutan-2-yl)diazenyl]-4-isocyanato-2-methylbutanenitrile |
InChI |
InChI=1S/C12H14N6O2/c1-11(7-13,3-5-15-9-19)17-18-12(2,8-14)4-6-16-10-20/h3-6H2,1-2H3 |
InChI 键 |
JSRRJNQFFFNQHD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN=C=O)(C#N)N=NC(C)(CCN=C=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


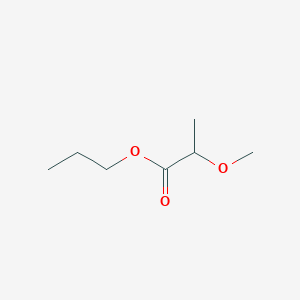

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
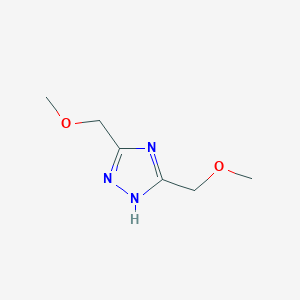
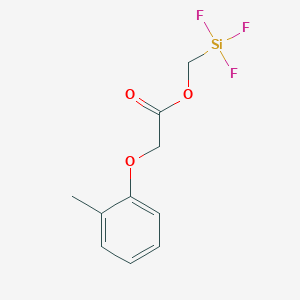
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)


![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
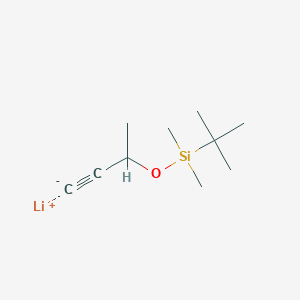

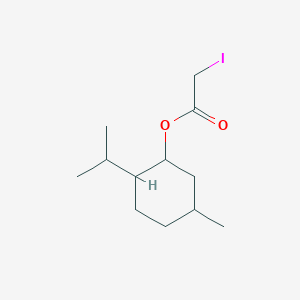
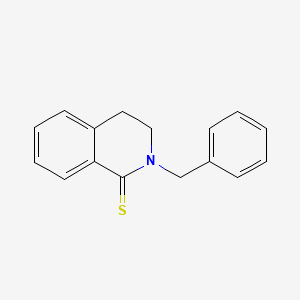
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
